{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol
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Overview
Description
{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol is a complex organic compound that features a unique combination of azetidine, morpholine, and diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-(diphenylmethyl)azetidin-3-ol with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like iron(III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine and morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of {(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)-3-azetidinol: Shares the azetidine and diphenylmethyl groups but lacks the morpholine ring.
1-(Diphenylmethyl)azetidin-3-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of the morpholine ring.
Uniqueness
{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol is unique due to the presence of both azetidine and morpholine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
917572-35-1 |
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Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[(3R)-4-(1-benzhydrylazetidin-3-yl)morpholin-3-yl]methanol |
InChI |
InChI=1S/C21H26N2O2/c24-15-20-16-25-12-11-23(20)19-13-22(14-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21,24H,11-16H2/t20-/m1/s1 |
InChI Key |
QRXTXWDNOOSCKF-HXUWFJFHSA-N |
Isomeric SMILES |
C1COC[C@H](N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Canonical SMILES |
C1COCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
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